5-Methylisophthalic acid
Overview
Description
5-Methylisophthalic acid is an organic compound with the molecular formula C9H8O4. It is a derivative of isophthalic acid, where a methyl group is substituted at the fifth position of the benzene ring. This compound is known for its applications in the synthesis of various metal-organic frameworks and other chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylisophthalic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylisophthalic aldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic oxidation of 5-methyl-xylene. The process involves the use of a catalyst, such as cobalt or manganese acetate, in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 5-carboxyisophthalic acid.
Reduction: It can be reduced to 5-methylisophthalic alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Methylisophthalic alcohol.
Substitution: 5-Nitroisophthalic acid, 5-Haloisophthalic acids.
Scientific Research Applications
5-Methylisophthalic acid is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance polymers and resins, which are employed in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 5-Methylisophthalic acid primarily involves its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity, which are exploited in various applications. The molecular targets and pathways involved depend on the specific metal ion and the intended application of the complex.
Comparison with Similar Compounds
Isophthalic acid: Lacks the methyl group at the fifth position.
Terephthalic acid: Has carboxyl groups at the para positions instead of meta.
5-Bromoisophthalic acid: Has a bromine atom instead of a methyl group at the fifth position.
5-Hydroxyisophthalic acid: Contains a hydroxyl group at the fifth position.
Uniqueness of 5-Methylisophthalic Acid: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the types of complexes it forms. This methyl group can also affect the physical properties of the compound, such as its solubility and melting point, making it distinct from its analogs.
Properties
IUPAC Name |
5-methylbenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZBHPUNQNKBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198143 | |
Record name | Uvitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-49-0 | |
Record name | 5-Methyl-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylisophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uvitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYLISOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L828A4V3R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Methylisophthalic acid?
A1: The molecular formula of this compound is C9H8O4. Its molecular weight is 180.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ Infrared (IR) spectroscopy to characterize H2mip. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The characteristic peaks correspond to the stretching vibrations of the carboxyl groups and aromatic ring. Additionally, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and environment of the molecule.
Q3: How does the performance of this compound-based MOFs and CPs vary under different conditions?
A3: The performance of H2mip-based MOFs and CPs can be influenced by factors such as temperature, pH, and solvent media. [, ] For instance, researchers have observed variations in dimensionality and topology of frameworks synthesized at different temperatures and pH values. [] Additionally, the presence of different functional groups in the 5-position of the isophthalic acid, such as -CH3, -OH, or -NO2, can impact the resulting structures and properties of the CPs. [, ]
Q4: What are some notable applications of this compound-based materials due to their stability under various conditions?
A4: H2mip-based materials have demonstrated potential in applications such as gas storage and separation, catalysis, and sensing. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Their stability under various conditions makes them suitable candidates for these applications.
Q5: Are there any studies exploring the catalytic activity of this compound-containing MOFs or CPs?
A5: Yes, studies have shown that some H2mip-containing MOFs and CPs exhibit catalytic activity in reactions such as Knoevenagel condensation and styrene epoxidation. []
Q6: How do the substituents on the this compound ligand influence the catalytic activity of the resulting materials?
A6: The presence of different substituents at the 5-position of the H2mip ligand can alter the electronic properties and steric hindrance around the metal centers within the framework, thereby impacting the catalytic activity and selectivity of the resulting materials. []
Q7: What are the common coordination modes exhibited by this compound in MOFs and CPs?
A7: H2mip typically acts as a bridging ligand, connecting metal centers through its two carboxylate groups. It can adopt various coordination modes, including monodentate, bidentate, and bridging modes, contributing to the structural diversity of the resulting frameworks. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q8: What types of metal ions have been successfully incorporated into MOFs and CPs using this compound?
A8: A wide range of metal ions, including transition metals (e.g., Cu2+, Co2+, Ni2+, Zn2+, Cd2+, Mn2+), lanthanides (e.g., Sm3+, Eu3+, Tb3+), and Pb2+, have been successfully incorporated into MOFs and CPs using H2mip. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of metal ion can significantly influence the structural features, stability, and properties of the resulting materials.
Q9: How does the choice of co-ligand impact the structural diversity of this compound-based frameworks?
A9: The use of various N-donor co-ligands, such as dipyridyl derivatives (e.g., 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane), bis(imidazole) compounds, and tris(4-pyridyl)-1,3,5-triazine, in conjunction with H2mip, allows for fine-tuning of the framework dimensionality and pore size. [, , , , , , , ] The flexibility and length of the co-ligand, along with its coordination preferences, contribute to the structural diversity of the resulting MOFs and CPs.
Q10: Do this compound-based MOFs and CPs exhibit photoluminescence?
A10: Yes, many H2mip-based MOFs and CPs exhibit photoluminescence in the solid state. [, , , , ] The luminescent properties can be attributed to ligand-centered transitions, metal-centered transitions, or a combination of both, depending on the specific metal ions and co-ligands present in the framework.
Q11: Have any sensing applications been explored for these luminescent this compound-based materials?
A11: Research has explored the potential of some H2mip-based materials as luminescent sensors for the detection of specific analytes, such as metal ions (e.g., Fe3+, UO22+), anions (e.g., CrO42-, Cr2O72-), and small molecules (e.g., nitrofurantoin). [, , ] The sensitivity and selectivity of these materials as sensors are influenced by the nature of the metal ions, co-ligands, and the framework structure.
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